molecular formula C28H31N5O B11310277 2-(4-methoxyphenyl)-3,5-dimethyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

2-(4-methoxyphenyl)-3,5-dimethyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B11310277
M. Wt: 453.6 g/mol
InChI Key: DEQUJOAHYINOMJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxyphenyl group, and a phenylprop-2-en-1-yl piperazine moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the condensation of appropriate hydrazines with pyrimidine derivatives under controlled conditions. The methoxyphenyl group is introduced via electrophilic substitution reactions, while the phenylprop-2-en-1-yl piperazine moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazolopyrimidines and piperazine derivatives.

Scientific Research Applications

1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: This compound shares the pyrazolopyrimidine core but lacks the piperazine moiety.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar fused heterocyclic structure but differ in their specific substituents and biological activities.

    1,3,4-Thiadiazoles: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.

The uniqueness of 1-[2-(4-METHOXYPHENYL)-3,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C28H31N5O

Molecular Weight

453.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H31N5O/c1-21-20-26(32-18-16-31(17-19-32)15-7-10-23-8-5-4-6-9-23)33-28(29-21)22(2)27(30-33)24-11-13-25(34-3)14-12-24/h4-14,20H,15-19H2,1-3H3/b10-7+

InChI Key

DEQUJOAHYINOMJ-JXMROGBWSA-N

Isomeric SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.